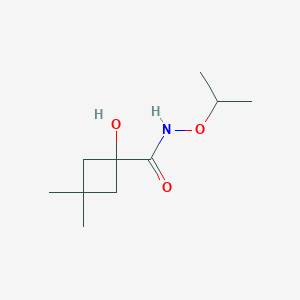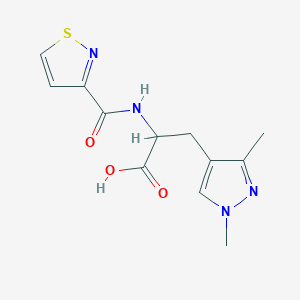![molecular formula C15H18N4O2S B7438729 N-(13-tricyclo[8.2.1.03,8]trideca-3,5,7-trienyl)-1H-1,2,4-triazole-5-sulfonamide](/img/structure/B7438729.png)
N-(13-tricyclo[8.2.1.03,8]trideca-3,5,7-trienyl)-1H-1,2,4-triazole-5-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(13-tricyclo[8.2.1.03,8]trideca-3,5,7-trienyl)-1H-1,2,4-triazole-5-sulfonamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. The compound belongs to the class of triazole sulfonamides, which are known for their diverse biological activities. In 2.1.03,8]trideca-3,5,7-trienyl)-1H-1,2,4-triazole-5-sulfonamide.
Wirkmechanismus
The mechanism of action of N-(13-tricyclo[8.2.1.03,8]trideca-3,5,7-trienyl)-1H-1,2,4-triazole-5-sulfonamide involves its interaction with specific molecular targets in cells. The compound has been reported to inhibit the activity of certain enzymes and signaling pathways that are involved in cell growth and proliferation. It has also been shown to induce apoptosis in cancer cells by activating specific pathways that lead to cell death.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in various cell and animal models. The compound has been shown to reduce the growth and proliferation of cancer cells and induce apoptosis. It has also been reported to improve cognitive function and reduce inflammation in animal models of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(13-tricyclo[8.2.1.03,8]trideca-3,5,7-trienyl)-1H-1,2,4-triazole-5-sulfonamide in lab experiments is its diverse biological activities, which make it a potential candidate for various therapeutic applications. Another advantage is its relatively simple synthesis method, which allows for easy production in large quantities. One limitation is the lack of information on its pharmacokinetic properties, which makes it difficult to determine the optimal dosage and administration route for therapeutic use.
Zukünftige Richtungen
There are several future directions for research on N-(13-tricyclo[8.2.1.03,8]trideca-3,5,7-trienyl)-1H-1,2,4-triazole-5-sulfonamide. One direction is to further investigate its mechanism of action and molecular targets, which could lead to the development of more specific and effective therapeutic applications. Another direction is to study its pharmacokinetic properties and optimize its dosage and administration route for clinical use. Additionally, the compound could be further modified to improve its biological activity and reduce its limitations for lab experiments.
Synthesemethoden
The synthesis of N-(13-tricyclo[8.2.1.03,8]trideca-3,5,7-trienyl)-1H-1,2,4-triazole-5-sulfonamide involves the reaction of 3,5,7-tri-tert-butyl-1,2,4-triazole with 1,3,5-tris(4-aminophenyl)benzene and sulfur trioxide-trimethylamine complex. The reaction is carried out in acetonitrile at room temperature, and the resulting product is purified by column chromatography. This synthesis method has been reported in the literature and has been optimized for high yield and purity.
Wissenschaftliche Forschungsanwendungen
N-(13-tricyclo[8.2.1.03,8]trideca-3,5,7-trienyl)-1H-1,2,4-triazole-5-sulfonamide has been studied for its potential therapeutic applications in various fields of medicine. One area of research is cancer treatment, where the compound has shown promising results in inhibiting the growth of cancer cells. It has been reported to induce apoptosis in cancer cells by targeting specific signaling pathways. Another area of research is in the treatment of neurological disorders, where the compound has shown potential in improving cognitive function and reducing inflammation.
Eigenschaften
IUPAC Name |
N-(13-tricyclo[8.2.1.03,8]trideca-3,5,7-trienyl)-1H-1,2,4-triazole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2S/c20-22(21,15-16-9-17-18-15)19-14-12-5-6-13(14)8-11-4-2-1-3-10(11)7-12/h1-4,9,12-14,19H,5-8H2,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDMPVCDGTDZIKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC3=CC=CC=C3CC1C2NS(=O)(=O)C4=NC=NN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[1-[2-(2,6-Dichlorophenyl)acetyl]piperidin-4-yl]-2-hydroxyacetic acid](/img/structure/B7438654.png)
![1-[3-(dimethylamino)-4-methylphenyl]sulfonyl-N-methoxy-N-methylazetidin-3-amine](/img/structure/B7438660.png)
![N-[(1,4-dimethylpyrazol-3-yl)methyl]-2,2-dimethyl-3H-1-benzofuran-5-sulfonamide](/img/structure/B7438664.png)
![N-(1,2-diazaspiro[2.5]oct-1-en-6-yl)-1-(2,3-dihydro-1,4-benzodioxin-3-yl)methanesulfonamide](/img/structure/B7438678.png)
![4-(2-methylpropoxy)-N-(6-oxaspiro[3.4]octan-2-yl)benzamide](/img/structure/B7438680.png)
![(4S)-N-[2-hydroxy-2-[2-(trifluoromethyl)phenyl]ethyl]-2,2-dimethyl-1,3-dioxolane-4-carboxamide](/img/structure/B7438681.png)
![(6,7-Dimethylpyrazolo[1,5-a]pyridin-3-yl)-(4-hydroxy-2,2-dimethylpyrrolidin-1-yl)methanone](/img/structure/B7438691.png)
![N-(1,2-thiazol-4-ylmethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B7438701.png)
![1-[(2-Aminopyridin-3-yl)methyl]-3-spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclobutane]-6-ylurea](/img/structure/B7438706.png)

![1-[(1-Acetyl-2,3-dihydroindole-5-carbonyl)-methylamino]-3-methoxycyclobutane-1-carboxylic acid](/img/structure/B7438725.png)
![3-hydroxy-1-(6H-thieno[2,3-b]pyrrole-5-carbonyl)piperidine-3-carboxylic acid](/img/structure/B7438726.png)
![N-(3-cyclopropylphenyl)-3-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B7438732.png)